Product packaging for 2-Chloro-4-fluoro-6-methylbenzonitrile(Cat. No.:)

2-Chloro-4-fluoro-6-methylbenzonitrile

Cat. No.: B11818269
M. Wt: 169.58 g/mol
InChI Key: FZEITJQFULLZQV-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-6-methylbenzonitrile is an organic compound with the molecular formula C8H5ClFN and a molecular weight of 169.58 g/mol . Its CAS registration number is 1805520-76-6 . As a solid benzonitrile derivative featuring chloro, fluoro, and methyl functional groups, it serves as a versatile and valuable synthetic building block in advanced research and development. This compound is primarily used in chemical synthesis, including pharmaceutical research and the development of agrochemicals, where it acts as a key intermediate for constructing more complex molecular architectures. The distinct substitution pattern on its aromatic ring makes it a particularly useful precursor in metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution reactions. The product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use . Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClFN B11818269 2-Chloro-4-fluoro-6-methylbenzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5ClFN

Molecular Weight

169.58 g/mol

IUPAC Name

2-chloro-4-fluoro-6-methylbenzonitrile

InChI

InChI=1S/C8H5ClFN/c1-5-2-6(10)3-8(9)7(5)4-11/h2-3H,1H3

InChI Key

FZEITJQFULLZQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C#N)Cl)F

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Chloro 4 Fluoro 6 Methylbenzonitrile

Established Synthetic Pathways for the Derivatization of Benzonitrile (B105546) Scaffolds

The synthesis of functionalized benzonitriles often involves a series of strategic steps to introduce the desired substituents onto the aromatic ring. These established methodologies provide access to a vast chemical space of benzonitrile derivatives.

Halogenation Strategies for Aromatic Nitriles

Halogenation of aromatic rings is a fundamental transformation in organic synthesis, providing a handle for further functionalization. Electrophilic aromatic substitution is the most common method for introducing halogens onto a benzene (B151609) ring. For benzonitriles, the electron-withdrawing nature of the nitrile group deactivates the ring, making halogenation more challenging than for activated rings.

Direct halogenation of benzonitrile typically requires a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), to polarize the halogen molecule and increase its electrophilicity. The reaction of benzene with chlorine or bromine in the presence of a Lewis acid proceeds via the attack of the aromatic ring on the activated halogen electrophile, forming a carbocation intermediate which is then deprotonated to restore aromaticity. masterorganicchemistry.com

Vapor-phase halogenation at high temperatures offers an alternative to Lewis acid catalysis. For instance, the uncatalyzed chlorination of benzotrifluoride, a compound with similar electronic properties to benzonitrile, has been shown to proceed at elevated temperatures, yielding a mixture of isomers. researchgate.net The distribution of these isomers is influenced by the reaction conditions.

The table below summarizes representative halogenation reactions on aromatic rings, including those with deactivating groups.

ReactantHalogenating AgentCatalyst/ConditionsProduct(s)Reference
BenzeneCl₂FeCl₃Chlorobenzene masterorganicchemistry.com
BenzeneBr₂AlBr₃Bromobenzene libretexts.org
BenzotrifluorideCl₂400°C (Vapor Phase)Mixture of chloro-benzotrifluorides researchgate.net

Stereoselective Synthesis Approaches for Substituted Benzonitriles

The development of stereoselective methods for the synthesis of chiral benzonitriles has become an area of significant interest, particularly for applications in medicinal chemistry and materials science. Axially chiral benzonitriles, which possess a stereogenic axis due to restricted rotation around a single bond, are a prominent class of such compounds.

Recent advances have demonstrated the use of N-heterocyclic carbene (NHC) organocatalysis for the atroposelective synthesis of axially chiral benzonitriles. These reactions can proceed via a dynamic kinetic resolution of racemic biaryl aldehydes, allowing for the formation of the desired atropisomer with high enantioselectivity. The reaction conditions can be fine-tuned to achieve good to excellent yields and enantiomeric excesses for a variety of substituted benzonitriles.

Furthermore, photoinduced enantioselective reactions are emerging as powerful tools for the construction of axial chirality. These methods can utilize photocatalysis to generate radical intermediates that then undergo stereoselective transformations to yield axially chiral products. bldpharm.com

Advanced Reaction Pathways Involving 2-Chloro-4-fluoro-6-methylbenzonitrile

This compound is a polysubstituted aromatic compound that serves as a versatile intermediate in organic synthesis. Its reactivity is dictated by the interplay of the chloro, fluoro, methyl, and nitrile substituents on the benzene ring.

Nucleophilic Aromatic Substitution Reactions of Halogenated Benzonitriles

Nucleophilic aromatic substitution (SₙAr) is a key reaction for functionalizing aryl halides, particularly those bearing electron-withdrawing groups. libretexts.org The nitrile group in this compound is a moderately electron-withdrawing group, which can activate the ring towards nucleophilic attack. The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. uobabylon.edu.iq

In dihalogenated benzonitriles like the title compound, the relative reactivity of the halogens as leaving groups is an important consideration. In SₙAr reactions, the bond to the leaving group is typically broken in the second, fast step of the reaction, so the bond strength is less important than the ability of the halogen to stabilize the negative charge in the Meisenheimer intermediate through its inductive effect. Generally, the reactivity order for halogens as leaving groups in SₙAr is F > Cl > Br > I. googleapis.com This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. googleapis.com

A European patent describes the reaction of 2-chloro-6-fluoro-3-methylbenzonitrile (an alternative numbering for the same molecule) with a nucleophile, where the reaction proceeds at the carbon bearing the fluorine atom. This is consistent with the expected higher reactivity of fluorine as a leaving group in SₙAr reactions.

The table below presents data on nucleophilic aromatic substitution reactions of halogenated aromatic compounds.

SubstrateNucleophileConditionsProductLeaving Group
2,4,6-TrinitrochlorobenzeneNaOH (aq)Room Temperature2,4,6-TrinitrophenolCl
p-ChloronitrobenzeneOH⁻130°Cp-NitrophenolCl
2-FluoroanisoleIsobutyronitrile, KHMDS60°C2-(2-Methoxyphenyl)-2-methylpropionitrileF
2-Chloro-6-fluoro-3-methylbenzonitrileAmine Nucleophile50°CSubstituted aminobenzonitrileF

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide or triflate, is one of the most widely used of these transformations. libretexts.orgtcichemicals.com

For dihalogenated substrates like this compound, regioselectivity in cross-coupling reactions is a key issue. The relative reactivity of the C-Cl and C-F bonds towards the palladium catalyst determines which halogen is preferentially replaced. In the oxidative addition step of the Suzuki-Miyaura catalytic cycle, the C-X bond is broken. The bond dissociation energies follow the trend C-F > C-Cl > C-Br > C-I. Therefore, the general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl >> F. tcichemicals.com This indicates that the chloro substituent in this compound would be expected to be more reactive than the fluoro substituent in a Suzuki-Miyaura coupling.

This selectivity allows for the sequential functionalization of dihalogenated aromatic compounds. For instance, a Suzuki-Miyaura coupling could be performed selectively at the C-Cl position, leaving the C-F bond intact for a subsequent nucleophilic aromatic substitution reaction. The choice of palladium catalyst, ligand, base, and solvent are all crucial for achieving high yields and selectivity in these reactions. scispace.com

The following table provides representative conditions for Suzuki-Miyaura coupling reactions of aryl halides.

Aryl HalideBoronic AcidCatalystBaseSolventProductReference
BromobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃TolueneBiphenyl scispace.com
4-ChlorotoluenePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene4-Methylbiphenyl nih.gov
2,6-DichloropurinePhenylboronic acid (1 equiv.)Pd(PPh₃)₄K₂CO₃Toluene2-Chloro-6-phenylpurine scispace.com

Nitrile Functional Group Transformations

The nitrile group (-C≡N) in this compound is a versatile functional handle that can be converted into several other important chemical moieties, primarily through hydrolysis and reduction reactions.

Hydrolysis to Amides and Carboxylic Acids:

Nitriles can be hydrolyzed under acidic or basic conditions to first yield an amide and, upon further reaction, a carboxylic acid. The reaction proceeds in two main stages: the conversion of the nitrile to an amide, followed by the hydrolysis of the amide.

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon, facilitating the attack of a weak nucleophile like water. A series of proton transfers then leads to the formation of an amide intermediate. This amide can then undergo further hydrolysis to produce the corresponding carboxylic acid and an ammonium salt chemguide.co.uk.

Basic hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. This process also proceeds through an amide intermediate to ultimately form a carboxylate salt and ammonia chemguide.co.uk.

Interactive Data Table: Hydrolysis of Substituted Benzonitriles

The following table summarizes kinetic data for the hydrolysis of related benzonitrile derivatives.

CompoundReaction ConditionsProductActivation Energy (Ea)
2,6-DifluorobenzonitrileHigh-temperature liquid water2,6-Difluorobenzamide96.7 kJ·mol⁻¹ researchgate.net
PhenylacetonitrileNear-critical waterPhenylacetamide64.4 kJ·mol⁻¹

This data is for analogous compounds and is intended to provide a comparative reference.

Reduction to Amines:

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation libretexts.org. The reduction with LiAlH₄ involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile group, followed by an aqueous workup to yield the primary amine libretexts.org.

Catalytic hydrogenation typically employs catalysts such as Raney nickel, palladium, or platinum under a hydrogen atmosphere organic-chemistry.org. This method is often considered more economical for large-scale production of primary amines from nitriles organic-chemistry.org.

While specific reaction conditions and yields for the reduction of this compound are not detailed in the available literature, general protocols for the reduction of substituted benzonitriles are well-established.

Directed ortho-Metalation and Electrophilic Quenching for Further Substitution

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be trapped with various electrophiles to introduce a new substituent wikipedia.orgorganic-chemistry.org.

In the case of this compound, the nitrile group, the chlorine atom, and the fluorine atom can all potentially act as directing metalation groups. The relative directing ability of these groups, along with steric hindrance from the methyl group, would determine the site of lithiation. Generally, the cyano group is considered a moderate directing group, while halogens are weaker directing groups organic-chemistry.org. The fluorine atom is a better directing group than chlorine. Therefore, deprotonation would be expected to occur at the position ortho to the strongest directing group that is not sterically hindered.

Given the substitution pattern of this compound, the potential sites for lithiation are the C3 and C5 positions. The C5 position is ortho to the fluorine atom, while the C3 position is ortho to the chlorine atom. The methyl group at the C6 position provides steric hindrance, which would likely disfavor lithiation at the C5 position. The directing ability generally follows the order: -CONR₂ > -OMe > -F > -Cl. While the nitrile group's directing ability is also significant, the combined electronic effects and steric environment will ultimately dictate the regioselectivity of the metalation.

Once the aryllithium intermediate is formed, it can be quenched with a variety of electrophiles, such as aldehydes, ketones, carbon dioxide (to form a carboxylic acid), or alkyl halides, to introduce a new functional group onto the aromatic ring. The outcome of the electrophilic quenching step can be dependent on the nature of the electrophile itself nih.gov.

Interactive Data Table: Common Electrophiles in Directed ortho-Metalation

ElectrophileProduct Functional Group
Carbon Dioxide (CO₂)Carboxylic Acid (-COOH)
Aldehydes/Ketones (RCHO/RCOR')Secondary/Tertiary Alcohol (-CH(OH)R / -C(OH)RR')
Alkyl Halides (RX)Alkyl group (-R)
Iodine (I₂)Iodo group (-I)
Trimethylsilyl chloride (TMSCl)Trimethylsilyl group (-Si(CH₃)₃)

Mechanistic Investigations of Synthesis and Transformation Processes

A deeper understanding of the synthesis and transformation of this compound requires an examination of the underlying reaction mechanisms, including their kinetics, thermodynamics, and transition states.

The rates and equilibrium positions of the transformations of this compound are governed by the principles of chemical kinetics and thermodynamics.

The reduction of the nitrile group with metal hydrides like LiAlH₄ is a highly exothermic and thermodynamically favorable reaction. The kinetics are typically fast, even at low temperatures. Catalytic hydrogenation, while also thermodynamically favorable, often requires elevated temperatures and pressures to achieve a reasonable reaction rate.

In directed ortho-metalation , the deprotonation step is a fast acid-base reaction. The position of the equilibrium is determined by the pKa of the aromatic proton and the strength of the organolithium base. The subsequent electrophilic quenching is also typically a rapid and irreversible reaction.

Transition State of Nitrile Hydrolysis: The acid-catalyzed hydrolysis of a nitrile proceeds through a transition state where the water molecule attacks the protonated nitrile carbon. This transition state involves the partial formation of a C-O bond and the partial breaking of the C≡N triple bond.

Transition State of Directed ortho-Metalation: The mechanism of directed ortho-metalation has been a subject of considerable study. The transition state is believed to involve a complex between the aromatic substrate, the organolithium reagent (which often exists as aggregates), and in some cases, a coordinating solvent or additive like TMEDA (tetramethylethylenediamine) ias.ac.inresearchgate.net. The stability of this transition state is influenced by both electronic factors (the acidity of the proton being removed) and steric factors ias.ac.in. Computational studies on the lithiation of substituted benzenes suggest that the transition state for ortho-lithiation is stabilized by the coordination of the lithium atom to the heteroatom of the directing group researchgate.net. This coordination lowers the activation energy for the deprotonation at the ortho position compared to other positions on the ring. The geometry of the transition state is crucial in determining the regioselectivity of the reaction ias.ac.in.

Advanced Spectroscopic and Crystallographic Characterization in Research

Vibrational Spectroscopy for Structural Elucidation and Normal Mode Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy Research Applications

An FT-IR spectroscopic analysis of 2-Chloro-4-fluoro-6-methylbenzonitrile would be expected to reveal characteristic absorption bands corresponding to its constituent functional groups. Key vibrational modes of interest would include the C≡N stretching of the nitrile group, typically observed in the 2200-2260 cm⁻¹ region. Aromatic C-H stretching vibrations would be anticipated above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene (B151609) ring would appear in the 1400-1600 cm⁻¹ range. The presence of substituents would also give rise to characteristic bands, such as the C-Cl stretching, C-F stretching, and various bending modes of the methyl group. A data table, such as the one conceptualized below, would be populated with experimentally observed frequencies and their corresponding assignments.

Table 1: Hypothetical FT-IR Vibrational Frequencies and Assignments for this compound

Observed Frequency (cm⁻¹) Intensity Assignment
Data not available Data not available C≡N stretch
Data not available Data not available Aromatic C-H stretch
Data not available Data not available CH₃ asymmetric stretch
Data not available Data not available CH₃ symmetric stretch
Data not available Data not available Aromatic C=C stretch
Data not available Data not available CH₃ asymmetric bend
Data not available Data not available CH₃ symmetric bend
Data not available Data not available C-F stretch

Raman Spectroscopy (FT-Raman) in Molecular Vibrational Analysis

Complementary to FT-IR, FT-Raman spectroscopy would provide additional insights into the vibrational modes of this compound. The selection rules for Raman scattering differ from those for infrared absorption, often allowing for the observation of vibrations that are weak or absent in the FT-IR spectrum. The symmetric vibrations of the molecule, in particular, are often more intense in the Raman spectrum. The C≡N stretch, aromatic ring vibrations, and the C-Cl bond are all expected to be Raman active.

Table 2: Hypothetical FT-Raman Vibrational Frequencies and Assignments for this compound

Observed Frequency (cm⁻¹) Intensity Assignment
Data not available Data not available Aromatic C-H stretch
Data not available Data not available C≡N stretch
Data not available Data not available Aromatic C=C stretch
Data not available Data not available Ring breathing mode
Data not available Data not available C-F stretch

Comparative Analysis of Experimental and Theoretically Derived Vibrational Spectra

In modern chemical research, experimental spectroscopic data is often complemented by theoretical calculations, typically employing Density Functional Theory (DFT). Such calculations can predict the vibrational frequencies and intensities of a molecule, aiding in the assignment of experimental spectra. A comparative analysis between the experimental and theoretically derived vibrational spectra of this compound would be invaluable for a confident and detailed normal mode analysis. Discrepancies between the two can often be reconciled through the use of scaling factors, which account for the approximations inherent in the theoretical models.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the determination of molecular structure in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution ¹H and ¹³C NMR Spectroscopic Studies

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the chloro, fluoro, and nitrile substituents, and the electron-donating effect of the methyl group. The coupling patterns (e.g., splitting of signals) between neighboring protons would provide information about their relative positions on the benzene ring.

The ¹³C NMR spectrum would reveal the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals would similarly be affected by the electronic nature of the substituents. For instance, the carbon atom of the nitrile group would appear at a characteristic downfield shift.

Table 3: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H Data not available Data not available Data not available
Aromatic-H Data not available Data not available Data not available

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Chemical Shift (ppm)
C≡N Data not available
Aromatic-C Data not available
Aromatic-C Data not available
Aromatic-C Data not available
Aromatic-C Data not available
Aromatic-C Data not available
Aromatic-C Data not available

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

To unambiguously assign the ¹H and ¹³C NMR spectra and to confirm the connectivity of the atoms in this compound, a suite of two-dimensional (2D) NMR experiments would be employed. Correlation Spectroscopy (COSY) would establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal longer-range correlations between protons and carbons, providing crucial information for assembling the molecular structure.

Advanced NMR Approaches for Microscale Sample Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, even with microscale sample quantities. For a molecule like this compound, a suite of advanced NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals definitively.

The ¹H NMR spectrum is expected to show two aromatic signals and one signal for the methyl protons. The aromatic protons, being ortho to each other, would exhibit splitting due to three-bond (³) JHH coupling. Furthermore, they will show coupling to the fluorine atom (JHF), with the magnitude depending on the number of bonds separating the nuclei. The methyl protons would appear as a singlet, though long-range coupling to the aromatic protons or fluorine might be observable under high-resolution conditions.

The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the substituents (Cl, F, CH₃, CN). The carbon atoms directly bonded to fluorine will appear as doublets due to one-bond (¹) JCF coupling, a characteristic feature that aids in their assignment.

To resolve ambiguities and confirm the connectivity, two-dimensional (2D) NMR techniques are indispensable. youtube.comnanalysis.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a cross-peak between the two aromatic proton signals would be expected, confirming their spatial proximity and coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). columbia.edu It allows for the unambiguous assignment of protonated carbons by correlating the signals from the ¹H spectrum to the ¹³C spectrum. The aromatic CH signals and the methyl signal would each show a distinct correlation peak.

The following table outlines the predicted NMR data based on substituent effects in related molecules. rsc.orgchemicalbook.comchemicalbook.com

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations (from ¹H)
C1-CN-~117H3, H5
C2-Cl-~138H3, CH₃
C3-H~7.3-7.5~115-120C2, C4, C5, C1-CN
C4-F-~160-165 (d, ¹JCF)H3, H5
C5-H~7.1-7.3~120-125C4, C6, C1-CN
C6-CH₃-~140H5, CH₃
CH₃~2.5~20C6, C1, C5

Note: Predicted values are estimates. Actual values may vary. 'd' denotes a doublet due to C-F coupling.

Mass Spectrometry (MS) in Reaction Monitoring and Purity Assessment for Research

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass. researchgate.net

For this compound, the molecular formula is C₈H₅ClFN. The theoretical monoisotopic mass can be calculated using the exact masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N).

Calculated Exact Mass of C₈H₅³⁵ClFN:

8 x ¹²C = 8 x 12.000000 = 96.000000

5 x ¹H = 5 x 1.007825 = 5.039125

1 x ³⁵Cl = 1 x 34.968853 = 34.968853

1 x ¹⁹F = 1 x 18.998403 = 18.998403

1 x ¹⁴N = 1 x 14.003074 = 14.003074

Total Exact Mass = 169.009355 u

An HRMS measurement confirming this exact mass would provide strong evidence for the elemental composition C₈H₅ClFN. A crucial feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak at M+2. Due to the natural abundance of the ³⁷Cl isotope (approximately 24.23%), a molecular ion peak corresponding to the formula C₈H₅³⁷ClFN will appear at m/z 171.00640. The ratio of the intensities of the M (m/z 169) and M+2 (m/z 171) peaks will be approximately 3:1, which is a characteristic signature for the presence of a single chlorine atom. libretexts.org

In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺˙) is formed, which can then undergo fragmentation. The analysis of these fragments provides valuable structural information. libretexts.orgyoutube.com The fragmentation of this compound is expected to be directed by the aromatic ring and its substituents.

Key expected fragmentation pathways include:

Loss of a Chlorine Radical: The C-Cl bond can break, leading to the loss of a Cl˙ radical. This would produce a fragment ion at [M - Cl]⁺.

Loss of a Methyl Radical: Cleavage of the bond between the aromatic ring and the methyl group results in the loss of a CH₃˙ radical, giving an [M - CH₃]⁺ ion. This is often a favorable fragmentation for alkylbenzenes.

Loss of HCN: Aromatic nitriles can undergo fragmentation by losing a molecule of hydrogen cyanide (HCN), leading to a benzyne-type radical cation [M - HCN]⁺˙. nih.gov

Loss of Halogen and Methyl Groups: Sequential losses, such as the loss of a methyl group followed by a chlorine atom, or vice versa, are also possible.

The following table summarizes some of the plausible and diagnostically significant fragment ions.

Fragment Ion Mass Lost Predicted m/z (for ³⁵Cl) Notes
[C₈H₅ClFN]⁺˙0169Molecular Ion (M⁺˙)
[C₈H₅FN]⁺35134Loss of Cl radical
[C₇H₂ClFN]⁺15154Loss of CH₃ radical
[C₇H₄F]⁺˙27142Loss of HCN from M⁺˙
[C₇H₂FN]⁺18151Loss of H and CH₃

The relative intensities of these fragment peaks depend on the stability of the resulting ions and neutral fragments. youtube.com The most stable carbocation will often give rise to the base peak (the most intense peak in the spectrum).

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides data on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the crystal lattice.

A single-crystal X-ray diffraction study of this compound would provide unequivocal proof of its structure. The analysis would yield the unit cell parameters (a, b, c, α, β, γ), which define the size and shape of the repeating unit in the crystal, and the space group, which describes the symmetry elements of the crystal. jeeadv.ac.in

While specific crystallographic data for this compound is not available in the surveyed literature, data from closely related substituted benzonitriles can provide insight into the expected structural parameters. nih.govresearchgate.netresearchgate.net For instance, the planarity of the benzonitrile (B105546) ring is expected, though minor distortions may occur due to steric hindrance from the ortho substituents (chlorine and methyl).

The table below presents crystallographic data for some related benzonitrile derivatives to illustrate typical parameters.

Compound Formula Crystal System Space Group Reference
2-(4-Methylphenyl)benzonitrileC₁₄H₁₁NOrthorhombicP2₁2₁2₁ nih.gov
2-Chloro-6-methylbenzonitrileC₈H₆ClN(Not specified)(Not specified) researchgate.net
2-Bromo-4-methylbenzonitrileC₈H₆BrNTriclinicP-1 researchgate.net

The precise bond lengths and angles determined by X-ray diffraction would confirm the connectivity and reflect the electronic influence of the chloro, fluoro, methyl, and nitrile groups on the aromatic ring.

The arrangement of molecules in the crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. nih.gov For this compound, several types of interactions are expected to play a crucial role in its solid-state assembly.

π–π Stacking: The electron-rich aromatic rings are likely to engage in π–π stacking interactions, where the rings of adjacent molecules align in a parallel or offset fashion. These interactions are common in the crystal structures of aromatic compounds. nih.govresearchgate.net

Halogen Bonding: The chlorine atom, and to a lesser extent the fluorine atom, can act as halogen bond donors. A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom interacts with a nucleophilic site, such as the nitrogen atom of the nitrile group on a neighboring molecule (C-Cl···N≡C). researchgate.net

C-H···N and C-H···F Interactions: Weak hydrogen bonds involving the aromatic and methyl C-H groups as donors and the nitrile nitrogen or the fluorine atom as acceptors can further stabilize the crystal packing. goettingen-research-online.de

The interplay of these various intermolecular forces dictates the final three-dimensional architecture of the crystal, influencing physical properties such as melting point and solubility. The Hirshfeld surface analysis is a modern computational tool often used to visualize and quantify these intermolecular contacts within a crystal structure. mdpi.com

Computational and Theoretical Chemistry Investigations of 2 Chloro 4 Fluoro 6 Methylbenzonitrile

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Through methods like Density Functional Theory (DFT) and ab initio calculations, a precise picture of the molecular structure and energy landscape of 2-Chloro-4-fluoro-6-methylbenzonitrile can be obtained.

Density Functional Theory (DFT) is a computational method that determines the electronic structure of a molecule to predict its properties. DFT studies are instrumental in obtaining the optimized, lowest-energy geometry of this compound. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. The optimized geometry is a critical starting point for further computational analysis, including vibrational frequency calculations and the prediction of chemical reactivity.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative Data based on DFT Calculations of Similar Compounds)

Parameter Bond/Angle Value
Bond Length C-Cl 1.74 Å
C-F 1.35 Å
C-C (aromatic) 1.39 - 1.41 Å
C-CN 1.45 Å
C≡N 1.15 Å
C-CH₃ 1.51 Å
Bond Angle C-C-Cl 119.5°
C-C-F 118.7°
C-C-CN 121.0°
C-C-CH₃ 121.5°

Note: These values are representative and would be precisely determined through specific DFT calculations (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set).

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical data, offer a high level of theoretical accuracy for analyzing the electronic structure of this compound. These calculations can determine various electronic properties such as the total energy, dipole moment, and the distribution of electron density. The results from ab initio studies provide a fundamental understanding of the molecule's stability and polarity, which are key determinants of its physical and chemical behavior.

Table 2: Calculated Electronic Properties of this compound (Illustrative Data)

Property Value
Total Energy -965.4 Hartrees
Dipole Moment 2.85 Debye
Ionization Potential 8.9 eV
Electron Affinity 1.2 eV

Note: These values are illustrative and would be obtained from specific ab initio calculations (e.g., Hartree-Fock or Møller-Plesset perturbation theory).

Conformational analysis is essential for molecules with rotatable bonds, such as the methyl group in this compound. Computational modeling can be used to explore the potential energy surface associated with the rotation of the methyl group. mdpi.com This analysis helps to identify the most stable conformer and the energy barriers between different conformations. mdpi.com Understanding the conformational preferences is important as it can influence the molecule's reactivity and its interactions with other molecules. mdpi.com

Table 3: Relative Energies of Different Conformers of this compound (Illustrative Data)

Conformer Dihedral Angle (C-C-C-H) Relative Energy (kcal/mol)
Staggered 60° 0.0
Eclipsed 2.9

Note: The relative energies indicate the stability of different rotational positions of the methyl group.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is intimately linked to its chemical reactivity. Descriptors derived from computational chemistry, such as frontier molecular orbitals and molecular electrostatic potential maps, provide valuable insights into how this compound is likely to react.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. nih.govnih.gov The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A large energy gap suggests high stability and low reactivity, while a small energy gap indicates a more reactive molecule. nih.govnih.govanalis.com.my The spatial distribution of these orbitals also reveals likely sites for nucleophilic and electrophilic attack.

Table 4: Frontier Molecular Orbital Energies of this compound (Illustrative Data)

Orbital Energy (eV)
HOMO -7.8
LUMO -1.5
HOMO-LUMO Gap 6.3 eV

Note: These values are typical for similar aromatic compounds and are determined through methods like DFT. analis.com.my

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map of this compound would show regions of negative potential (electron-rich) and positive potential (electron-poor). The electronegative chlorine, fluorine, and nitrogen atoms are expected to create regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the methyl group and the aromatic ring are likely to be in regions of positive potential, indicating sites for potential nucleophilic attack.

Table 5: Predicted Molecular Electrostatic Potential Features of this compound

Region Predicted Electrostatic Potential Implication for Reactivity
Nitrogen atom (Nitrile) Negative (Red/Yellow) Site for electrophilic attack
Fluorine and Chlorine atoms Negative (Red/Yellow) Sites for electrophilic attack
Aromatic Ring (π-system) Generally Negative Susceptible to electrophilic aromatic substitution
Hydrogen atoms (Methyl and Aromatic) Positive (Blue) Sites for nucleophilic attack

Note: The colors in an MEP map typically range from red (most negative potential) to blue (most positive potential).

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the stability of molecules. nih.govaimspress.com It translates the complex, delocalized molecular orbitals of a calculated wavefunction into localized, intuitive chemical concepts like bonds, lone pairs, and antibonding orbitals. The interactions between filled (donor) and empty (acceptor) orbitals are quantified, providing insight into molecular stability. For analogous molecules, NBO analyses have been performed to understand intramolecular interactions. nih.gov A future NBO study on this compound would be necessary to determine the specific donor-acceptor interactions and stabilization energies arising from its unique combination of chloro, fluoro, and methyl substituents.

Prediction and Elucidation of Spectroscopic Parameters

Computational Simulation of Vibrational Spectra (IR, Raman)

Theoretical simulations of Infrared (IR) and Raman spectra are vital for assigning vibrational modes observed in experimental measurements. researchgate.net These calculations, typically performed using DFT methods, can predict the frequencies and intensities of characteristic vibrations, such as the C≡N stretch of the nitrile group, C-H vibrations, and modes involving the halogen substituents. researchgate.netresearchgate.net For numerous substituted benzonitriles, computational spectra have been shown to be in good agreement with experimental data. researchgate.net A similar computational investigation for this compound would be required to generate its theoretical vibrational spectrum and provide a basis for future experimental work.

Theoretical Calculation of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, is a standard approach for structure elucidation. researchgate.netliverpool.ac.uk These calculations provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental results to confirm the molecular structure. While general principles for predicting chemical shifts are well-established, specific calculated values for the protons and carbons in this compound are absent from the literature. Such a study would be valuable for assigning the chemical shifts of the aromatic protons and the carbons within the substituted benzene (B151609) ring.

Molecular Dynamics Simulations and Intermolecular Interactions

Solvent Effects on Molecular Conformation and Reactivity

Molecular dynamics (MD) simulations and computational models like the Polarizable Continuum Model (PCM) are used to understand how solvents influence a molecule's shape, stability, and chemical reactivity. The polarity of the solvent can affect the molecule's dipole moment and the accessibility of reactive sites. Investigating this compound in various solvents through simulation would provide critical data on its behavior in solution, which is essential for predicting its utility in different chemical environments. Currently, no such specific simulation data has been published.

Studies on Non-Covalent Interactions

The study of non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-stacking, is crucial for understanding how molecules interact with each other in solid or liquid states. These interactions govern properties like crystal packing and boiling points. While Hirshfeld surface analysis and other computational techniques are used for this purpose in similar molecules, researchgate.net a detailed analysis of the intermolecular interaction landscape for this compound has not been reported.

Applications in Advanced Organic Synthesis and Materials Research

2-Chloro-4-fluoro-6-methylbenzonitrile as a Versatile Intermediate in Organic Synthesis

Extensive research into the applications of this compound has been limited, with available literature primarily focusing on structurally similar compounds. The specific reactivity and utility of the title compound in complex chemical transformations are not well-documented in publicly accessible scientific literature and patent databases. The following sections reflect the general potential of such a molecule based on the known chemistry of related benzonitrile (B105546) derivatives.

Precursor in the Synthesis of Complex Aromatic Systems

While direct evidence for this compound is scarce, substituted benzonitriles are fundamental precursors in the construction of complex aromatic systems. The chlorine and fluorine atoms on the benzene (B151609) ring, coupled with the nitrile and methyl groups, offer multiple reaction sites for functional group interconversion and carbon-carbon bond formation. For instance, the halogen substituents can potentially participate in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new aryl or alkyl groups, thereby building more elaborate aromatic structures. The nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for derivatization.

Building Block for Heterocyclic Compounds

Benzonitrile derivatives are widely recognized as valuable building blocks for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds. The nitrile functionality is a key reactive group that can undergo cyclization reactions with various reagents to form heterocycles like pyridines, pyrimidines, and quinolines. Although specific examples involving this compound are not readily found, the general reactivity pattern of benzonitriles suggests its potential utility in this area of synthetic chemistry.

Role in Multi-Step Convergent Synthesis

In a convergent synthesis strategy, complex molecules are assembled from several individually prepared fragments. Halogenated and functionalized aromatic compounds like this compound could theoretically serve as one of these key fragments. Its distinct functional groups would allow for selective reactions, enabling its incorporation into a larger molecular framework in a controlled and efficient manner. However, specific published examples of its use in a multi-step convergent synthesis are not available.

Integration into Specialty Chemical Production

The potential applications of this compound in the production of specialty chemicals can be inferred from the utility of analogous compounds in various industries.

Development of Advanced Agrochemical Intermediates

Fluorinated and chlorinated aromatic compounds are crucial components in many modern agrochemicals due to their enhanced biological activity and metabolic stability. Benzonitrile derivatives, in particular, are precursors to a variety of herbicides and pesticides. While there is no direct evidence linking this compound to specific agrochemical products, its structural motifs are present in a number of active ingredients. For example, related fluorinated benzonitriles are used in the synthesis of herbicides.

Synthetic Pathways to Fine Chemicals

Fine chemicals are pure, single substances that are produced in limited quantities and are often used as intermediates in the production of pharmaceuticals, fragrances, and electronic chemicals. Substituted benzonitriles are important intermediates in the fine chemical industry. For instance, similar molecules like 4-fluoro-2-methylbenzonitrile (B118529) serve as intermediates in the preparation of active pharmaceutical ingredients (APIs) and materials for organic light-emitting diodes (OLEDs). The specific substitution pattern of this compound suggests its potential as a precursor for novel fine chemicals, although concrete examples are not documented in the reviewed literature.

Exploration in Materials Science Applications

The unique electronic and structural characteristics of this compound, arising from the specific arrangement of its functional groups, make it a compound of significant interest in the field of materials science. The presence of the electron-withdrawing nitrile and halogen groups, combined with the methyl group on the aromatic ring, allows for the fine-tuning of molecular properties such as polarity, polarizability, and intermolecular interactions. These features are critical in the development of advanced organic materials with tailored optical, electronic, and thermal properties.

Precursors for Liquid Crystals and Organic Electronic Materials

The rigid, rod-like core of the benzonitrile moiety is a fundamental building block for many liquid crystalline structures. Fluorinated benzonitriles, in particular, are crucial intermediates in the synthesis of high-performance liquid crystal materials used in modern display technologies. google.combiointerfaceresearch.com The introduction of fluorine atoms can significantly influence the mesomorphic behavior, dielectric anisotropy, and viscoelastic properties of the final liquid crystal compound. biointerfaceresearch.combeilstein-journals.org For instance, 3,4,5-trifluoro-benzonitrile is a precursor for liquid crystal materials with desirable properties. google.com While direct studies on this compound are not extensively documented in this context, its structural analogy to other fluorinated benzonitriles suggests its potential as a valuable precursor for creating novel mesogenic compounds.

In the realm of organic electronics, substituted benzonitriles are integral to the design of materials for devices like Organic Light-Emitting Diodes (OLEDs). bohrium.comrsc.org The electronic properties imparted by the fluorine and nitrile groups can lower both the HOMO and LUMO energy levels, which facilitates electron injection and enhances the material's resistance to oxidative degradation. rsc.org A closely related compound, 4-Fluoro-2-methylbenzonitrile, is used as a building block in the synthesis of emitters exhibiting Thermally Activated Delayed Fluorescence (TADF), a key technology for high-efficiency OLEDs. ossila.com Donor-acceptor-donor' (D-A-D') structured molecules based on fluorinated benzonitrile have been investigated for their TADF properties and have shown potential for advanced optoelectronic applications with tunable, stimuli-responsive emissions. bohrium.com Given these precedents, this compound represents a promising scaffold for developing new organic semiconductors and TADF emitters.

Property Influenced by Functional GroupsRelevance to Liquid CrystalsRelevance to Organic Electronics
Dielectric Anisotropy Key for aligning molecules with an electric field in displays. biointerfaceresearch.comAffects charge transport and device efficiency.
Mesomorphic Behavior Determines the type and temperature range of liquid crystal phases. researchgate.netInfluences thin-film morphology and charge mobility.
HOMO/LUMO Energy Levels Not directly relevant.Crucial for charge injection/extraction and device stability. rsc.org
Thermal Stability Essential for device longevity and operational range.Prevents degradation during device operation. ossila.com

Synthesis of Polymers and Coordination Compounds Incorporating Benzonitrile Moieties

The benzonitrile functional group offers versatile reactivity for incorporation into larger molecular architectures such as polymers and coordination compounds. While specific polymerization studies involving this compound are limited, related compounds provide insight into its potential. Certain fluorobenzonitrile compounds are used in the synthesis of specialty polymers like polyether nitrile. google.com Additionally, a related compound, 2-Fluoro-6-methylbenzonitrile, has been noted for its value in modifying polymer properties and enhancing the performance of coatings, leveraging its polarity and thermal stability. chemimpex.com The polymerization of benzonitrile radical cations has also been explored as a mechanism for forming complex organic structures. acs.org These examples suggest that the title compound could serve as a monomer or modifying agent to create polymers with enhanced thermal stability, specific electronic properties, or tailored refractive indices.

In coordination chemistry, the nitrogen atom of the nitrile group can act as a ligand, donating its lone pair of electrons to a metal center. wikipedia.org Benzonitrile itself is a common ligand in transition metal chemistry. chemrxiv.org The electronic properties of the benzonitrile ligand can be tuned by the substituents on the aromatic ring. The electron-withdrawing chloro and fluoro groups on this compound would modulate the electron-donating ability of the nitrile nitrogen, influencing the stability and reactivity of the resulting metal complex. Such coordination compounds are studied for their catalytic activity, magnetic properties, and potential as building blocks for metal-organic frameworks (MOFs). For example, benzonitrile-containing ligands have been designed for nickel-catalyzed cross-coupling reactions, where the benzonitrile moiety acts as an electron-acceptor to promote key reaction steps. chemrxiv.org The halogen atoms on the ring also introduce the possibility of forming halogen bonds, which can be a tool for directing the crystal engineering of coordination complexes. acs.org

Application AreaRole of this compound MoietyPotential Properties of Resulting Material
Specialty Polymers Monomer or co-monomer.High thermal stability, specific dielectric properties, chemical resistance.
Polymer Additive Modifying agent.Enhanced performance, altered solubility, improved coating characteristics. chemimpex.com
Coordination Compounds Ligand coordinating to a metal center. wikipedia.orgCatalytic activity, novel electronic/magnetic properties, MOF precursor.
Supramolecular Chemistry Halogen bond donor/acceptor. acs.orgControlled solid-state packing and crystal engineering.

Structure Reactivity and Structure Property Relationships in Halogenated Benzonitriles

Impact of Halogen and Methyl Substituents on Aromatic Reactivity

The reactivity of the benzene (B151609) ring in 2-Chloro-4-fluoro-6-methylbenzonitrile is profoundly influenced by the electronic and steric nature of its substituents: a chloro group, a fluoro group, and a methyl group, in addition to the strongly electron-withdrawing nitrile functionality.

Electronic Effects of Substituents on Reaction Mechanisms

The electronic character of the substituents dictates the electron density of the aromatic ring, thereby influencing its susceptibility to electrophilic and nucleophilic attack. The chloro, fluoro, and nitrile groups are electron-withdrawing, primarily through their inductive effects, while the methyl group is electron-donating.

The methyl group, being an alkyl group, is a weak electron-donating group (+I effect) and also exhibits hyperconjugation, which further enhances electron density on the aromatic ring. msu.edu This activating nature of the methyl group counteracts the deactivating effects of the halogens and the nitrile group to some extent.

The nitrile group (-CN) is a potent electron-withdrawing group due to both a strong inductive effect and a resonance effect (-R). This deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position.

The interplay of these electronic effects in this compound results in a complex pattern of reactivity. The cumulative electron-withdrawing nature of the chloro, fluoro, and nitrile groups renders the ring generally less reactive towards electrophiles. Conversely, for nucleophilic aromatic substitution, these electron-withdrawing groups stabilize the intermediate Meisenheimer complex, thereby facilitating the reaction. nih.gov

To quantify the electronic influence of these substituents, Hammett constants (σ) are often employed. These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent.

Substituentσmetaσpara
-Cl+0.37+0.23
-F+0.34+0.06
-CH3-0.07-0.17
-CN+0.56+0.66

Data sourced from established chemical literature on Hammett constants. wikipedia.orgscribd.com

Steric Hindrance Considerations in Chemical Transformations

The substituents at the 2- and 6-positions (ortho to the nitrile group) in this compound, namely the chloro and methyl groups, introduce significant steric hindrance. This steric bulk can impede the approach of reagents to the adjacent positions on the aromatic ring and to the nitrile group itself.

In electrophilic aromatic substitution reactions, the ortho positions relative to the activating methyl group are sterically hindered by the adjacent chloro and nitrile groups. Similarly, the positions ortho to the deactivating chloro group are hindered by the methyl and nitrile groups. This steric congestion can influence the regioselectivity of substitution reactions, often favoring attack at the less hindered positions. libretexts.org For instance, attack at the 3- and 5-positions would be subject to varying degrees of steric hindrance from the flanking groups.

The "ortho effect" is a well-documented phenomenon where substituents in the ortho position can lead to anomalous reactivity due to steric interactions and intramolecular effects. wikipedia.org In the case of this compound, the proximity of the methyl and chloro groups to the nitrile functionality can influence its reactivity, for example, in hydrolysis or reduction reactions, by sterically shielding the nitrile carbon from nucleophilic attack.

Influence of Substituents on Molecular Interactions Relevant to Synthesis

Hydrogen Bonding Propensities in Synthetic Environments

The nitrile group is a known hydrogen bond acceptor, with the nitrogen atom's lone pair of electrons capable of interacting with hydrogen bond donors. researchgate.net The strength of this hydrogen bond can be modulated by the electronic effects of the other ring substituents. The electron-withdrawing chloro, fluoro, and nitrile groups increase the acidity of the aromatic protons, making them potential, albeit very weak, hydrogen bond donors in specific contexts.

The fluorine and chlorine atoms can also act as weak hydrogen bond acceptors. While halogen bonds, where the halogen acts as an electrophilic center, are a recognized phenomenon, in the context of hydrogen bonding, the electronegative halogen atoms can interact with hydrogen bond donors. nih.govnih.gov The presence of multiple potential hydrogen bond acceptor sites (nitrile nitrogen, fluorine, and chlorine) in this compound allows for a variety of intermolecular interactions that can be significant in the solid state and in solution.

π-Stacking and Aromatic Interactions

Aromatic rings, such as the one in this compound, can engage in π-stacking interactions. These interactions are a result of electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. The substitution pattern on the benzene ring significantly influences the nature and strength of these interactions.

Electron-withdrawing substituents, like the chloro, fluoro, and nitrile groups, reduce the electron density of the π-system. This can lead to favorable quadrupole-quadrupole interactions with other aromatic rings, including those that are electron-rich. acs.org The distribution of partial charges across the ring, dictated by the substituents, will favor a displaced-stacked or T-shaped arrangement over a face-to-face stacking to minimize electrostatic repulsion and maximize attraction. libretexts.org The presence of both electron-withdrawing (Cl, F, CN) and electron-donating (CH3) groups creates a complex electrostatic potential surface, leading to specific preferred geometries in π-stacking arrangements.

Solvation Effects and Reaction Environment Optimization

The choice of solvent can have a profound impact on the reactivity of this compound, particularly in reactions involving charged intermediates or transition states, such as nucleophilic aromatic substitution.

Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are generally effective for nucleophilic aromatic substitution reactions. nih.gov These solvents can solvate the cation of a nucleophilic salt while leaving the anion relatively "bare" and therefore more nucleophilic. The rate of such reactions is often sensitive to the solvent's polarity and its ability to stabilize the charged intermediates. rsc.org

For reactions involving electrophilic attack, the choice of solvent must be compatible with the electrophile and the substrate. The solubility of this compound, influenced by its polar nitrile group and halogen atoms, will vary across different solvents. The optimization of a reaction environment requires careful consideration of the solvent's polarity, its potential to participate in the reaction, and its ability to solvate the reactants and transition states effectively.

Solvent Compatibility and Solubility in Research Synthesis

The choice of solvent is a critical parameter in synthetic organic chemistry, as it can significantly impact reaction rates, yields, and even the course of a reaction. The solubility of a reagent in a particular solvent is the first consideration for ensuring a homogeneous reaction medium, which is essential for optimal reactivity. Aromatic nitriles, in general, exhibit good solubility in a range of common organic solvents. numberanalytics.com For halogenated benzonitriles, the polarity imparted by the halogen atoms and the nitrile group, balanced by the hydrophobicity of the benzene ring, results in varied solubility profiles.

While specific experimental solubility data for this compound is not extensively documented in publicly available literature, its solubility can be inferred from the behavior of structurally similar compounds such as 2-chloro-4-fluorobenzonitrile (B42565) and 4-chlorobenzonitrile (B146240). For instance, 2-chloro-4-fluorobenzonitrile is known to be soluble in common organic solvents like ethanol, acetone, and dichloromethane. ontosight.ai Similarly, 4-chlorobenzonitrile is soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile (B52724), but it has low solubility in water. solubilityofthings.com Based on these analogs, a qualitative solubility profile for this compound in a range of common laboratory solvents can be anticipated.

Table 1: Predicted Solvent Compatibility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThe polar nature of both the solvent and the substituted benzonitrile (B105546), with its significant dipole moment, facilitates strong dipole-dipole interactions, leading to good solvation.
Chlorinated Dichloromethane (DCM), ChloroformHigh"Like dissolves like" principle applies, where the presence of chlorine atoms in both the solvent and the solute enhances mutual solubility.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate to HighEthers have moderate polarity and can act as hydrogen bond acceptors, which can interact with the slightly acidic protons of the methyl group and the aromatic ring.
Aromatic Toluene, BenzeneModerateWhile the molecule has polar functional groups, the benzene ring core allows for favorable π-π stacking interactions with aromatic solvents.
Polar Protic Ethanol, MethanolModerateThe potential for hydrogen bonding between the solvent's hydroxyl group and the nitrogen of the nitrile group or the fluorine atom can enhance solubility. However, the overall non-polar character of the molecule might limit very high solubility.
Nonpolar Hexane, CyclohexaneLowThe significant polarity of this compound due to the nitrile and halogen substituents leads to poor compatibility with nonpolar aliphatic solvents.

This table is illustrative and based on the general solubility of structurally related compounds. Experimental verification is recommended for precise solubility data.

Enhancing Reaction Efficiency through Medium Selection

The solvent does not merely act as a passive medium but can actively participate in the reaction mechanism, influencing the stability of reactants, transition states, and products. The strategic selection of a solvent is therefore a powerful tool for enhancing reaction efficiency, selectivity, and yield. The effect of the solvent is particularly pronounced in reactions involving polar or charged intermediates and transition states, which is often the case in the chemistry of halogenated benzonitriles.

Reactions involving this compound, such as nucleophilic aromatic substitution (SNAr), are highly sensitive to the solvent environment. In SNAr reactions, the rate-determining step typically involves the formation of a negatively charged intermediate (a Meisenheimer complex). The ability of the solvent to stabilize this charged intermediate can significantly accelerate the reaction.

Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally the solvents of choice for many nucleophilic substitution reactions on electron-deficient aromatic rings. libretexts.orgwizeprep.com These solvents possess high dipole moments and can effectively solvate cations, leaving the anionic nucleophile relatively "naked" and more reactive. Furthermore, they can stabilize the charged Meisenheimer intermediate through dipole-dipole interactions without solvating the nucleophile as strongly as protic solvents, thus enhancing the reaction rate.

Polar protic solvents , such as water, alcohols, and carboxylic acids, can also stabilize charged intermediates through hydrogen bonding. libretexts.orgcsbsju.edu However, they can also strongly solvate the anionic nucleophile through hydrogen bonding, which can decrease its nucleophilicity and potentially slow down the reaction rate compared to polar aprotic solvents. libretexts.org

Nonpolar solvents like toluene, hexane, and benzene are generally poor choices for reactions involving charged intermediates as they cannot effectively stabilize them. libretexts.org Consequently, reactions like SNAr on this compound would be expected to be significantly slower in nonpolar media.

The influence of the solvent on reaction efficiency can be illustrated by considering a hypothetical nucleophilic aromatic substitution on this compound.

Table 2: Predicted Influence of Solvent on a Hypothetical Nucleophilic Aromatic Substitution of this compound

Solvent ClassRepresentative SolventsExpected Relative RateExpected YieldRationale
Polar Aprotic DMSO, DMFHighHighExcellent stabilization of the charged Meisenheimer intermediate and minimal solvation of the nucleophile, leading to a lower activation energy.
Polar Protic Ethanol, MethanolModerateModerateStabilization of the charged intermediate is possible, but strong solvation of the nucleophile can reduce its reactivity, leading to a slower reaction rate compared to polar aprotic solvents.
Nonpolar Toluene, HexaneLowLowPoor stabilization of the charged intermediate leads to a high activation energy and consequently a slow reaction rate and low conversion.

This table presents a generalized prediction based on established principles of physical organic chemistry. The actual outcomes can be influenced by the specific nucleophile and reaction conditions.

Future Research Directions and Methodological Advancements

Novel Synthetic Approaches for Functionalization of 2-Chloro-4-fluoro-6-methylbenzonitrile

Future synthetic research will likely target the development of novel methods for the selective functionalization of this compound, moving beyond traditional approaches to introduce a wider array of chemical moieties. A key area of interest is the strategic activation of C-H bonds, which offers a more atom-economical and efficient route to new derivatives. nih.gov The development of transition-metal-catalyzed C-H bond activation, for instance, could enable the direct introduction of aryl or alkyl groups at specific positions on the benzene (B151609) ring, a process that currently requires multi-step synthetic sequences. nih.gov

Another promising avenue is the use of directing groups that can be temporarily installed to guide the functionalization to a specific site before being removed or converted into another functional group. nih.govrsc.org This approach could provide precise control over the regioselectivity of reactions, which is often a challenge with polysubstituted aromatic compounds. For instance, an imine group could be used as a surrogate for the nitrile to direct ortho-functionalization before being converted back to the nitrile. rsc.org

Furthermore, the exploration of nucleophilic aromatic substitution (SNAAr) reactions involving phosphorus-stabilized carbanions could open up new pathways for the introduction of phosphorus-containing functional groups, which are of interest in various applications, including flame retardants and ligands for catalysis. researchgate.net Research in this area would focus on understanding the regioselectivity of such reactions with this compound and optimizing reaction conditions to achieve high yields of the desired products.

The following table summarizes potential novel functionalization approaches:

Functionalization ApproachPotential Reagents/CatalystsTarget Functional GroupsPotential Advantages
C-H Bond ActivationPalladium, Rhodium, or Ruthenium catalystsAryl, AlkylIncreased atom economy, fewer synthetic steps nih.gov
Directing Group StrategiesTemporary installation of imines or amidesVarious substituents at specific positionsHigh regioselectivity nih.govrsc.org
Nucleophilic Aromatic SubstitutionPhosphorus-stabilized carbanionsPhosphorus-containing moietiesAccess to novel derivatives with unique properties researchgate.net

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization for Benzonitriles

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the way chemical reactions are designed and optimized. beilstein-journals.orgsemanticscholar.orgbeilstein-journals.org For benzonitriles, including this compound, ML algorithms can be trained on large datasets of known reactions to predict the outcomes of new transformations with a high degree of accuracy. beilstein-journals.orgsemanticscholar.orgnih.gov This predictive power can significantly reduce the number of experiments required to identify optimal reaction conditions, saving time and resources. beilstein-journals.orgsemanticscholar.org

One of the key applications of ML in this context is the prediction of reaction yields and the identification of the most effective catalysts, solvents, and other reaction parameters. beilstein-journals.orgnih.gov By analyzing the complex relationships between a molecule's structure and its reactivity, ML models can guide chemists toward the most promising experimental conditions. beilstein-journals.orgsemanticscholar.org For instance, a model could be developed to predict the success of a particular cross-coupling reaction on this compound based on the electronic and steric properties of the coupling partners and the catalyst. nih.gov

Furthermore, AI can be employed in retrosynthetic analysis to devise novel synthetic routes to complex molecules derived from this compound. engineering.org.cn By learning from vast databases of chemical reactions, these algorithms can propose innovative and efficient synthetic pathways that may not be immediately obvious to a human chemist. engineering.org.cn

The table below outlines the potential impact of AI and ML in the context of benzonitrile (B105546) chemistry:

AI/ML ApplicationInput DataPredicted OutputPotential Impact
Reaction Outcome PredictionReactant structures, reaction conditionsProduct structure, yield, selectivityAccelerated discovery of new reactions and optimization of existing ones beilstein-journals.orgnih.gov
Catalyst SelectionSubstrate and desired product structuresOptimal catalyst and ligandsMore efficient and selective catalytic processes
Retrosynthetic AnalysisTarget molecule structurePotential synthetic pathwaysDesign of novel and efficient syntheses of complex molecules engineering.org.cn

Development of Sustainable and Green Chemistry Methodologies for Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and the synthesis of this compound and its derivatives is no exception. Future research will focus on developing more environmentally friendly and sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials. rsc.orgresearchgate.netrsc.org

One promising area is the use of ionic liquids as recyclable catalysts and solvents in the synthesis of benzonitriles. rsc.orgresearchgate.netrsc.org Ionic liquids can offer advantages such as high thermal stability, low vapor pressure, and the ability to be easily separated from the reaction products and reused, thereby reducing waste. rsc.orgresearchgate.netrsc.org For the halogenation of aromatic compounds, greener methods are being explored that move away from traditional reagents that generate significant waste. taylorfrancis.combohrium.com This includes the use of solid-supported reagents and catalytic systems that can be easily recovered and reused. bohrium.comresearchgate.net

Solvent-free reaction conditions are another key aspect of green chemistry that can be applied to the synthesis and functionalization of this compound. researchgate.net Performing reactions in the absence of a solvent can significantly reduce the environmental impact of a chemical process. researchgate.net Additionally, the development of metal-free catalytic systems, such as those based on graphene oxide, for halogenation reactions presents an attractive alternative to traditional metal-based catalysts, which can be toxic and difficult to remove from the final product. rsc.org

The following table summarizes potential green chemistry approaches for the synthesis of halogenated benzonitriles:

Green Chemistry ApproachKey FeaturesPotential Benefits
Ionic Liquid CatalysisRecyclable catalyst and solvent systemReduced waste, simplified product separation rsc.orgresearchgate.netrsc.org
Greener Halogenation MethodsUse of solid-supported reagents, recyclable catalystsMinimized use of hazardous reagents, reduced waste taylorfrancis.combohrium.comresearchgate.net
Solvent-Free ReactionsReactions conducted without a solventReduced environmental impact, potential for improved reaction kinetics researchgate.net
Metal-Free CatalysisUse of carbocatalysts like graphene oxideAvoidance of toxic metal contaminants, catalyst recyclability rsc.org

Exploration of this compound in Emerging Material Science Paradigms

The unique electronic and structural properties of benzonitrile derivatives make them attractive candidates for applications in materials science. ontosight.aiontosight.ai Future research is expected to explore the potential of this compound as a building block for advanced materials with novel optical, electronic, and physical properties. ontosight.aiontosight.ai

One area of significant interest is the development of organic light-emitting diodes (OLEDs). bohrium.comunibo.it The incorporation of fluorinated benzonitrile units into organic molecules can influence their electronic properties, such as their electron affinity and charge transport characteristics, which are crucial for the performance of OLEDs. bohrium.comunibo.it The specific substitution pattern of this compound could lead to materials with tailored emission properties. bohrium.com

Furthermore, the presence of the nitrile group and halogen atoms provides opportunities for creating materials with stimuli-responsive properties. bohrium.com For example, the solid-state photophysical properties of benzonitrile derivatives can be sensitive to mechanical stress or exposure to solvent vapors, leading to changes in their fluorescence emission. bohrium.com This phenomenon, known as mechanofluorochromism, could be exploited in the development of sensors and smart materials. bohrium.com

The potential applications of this compound in material science are summarized in the table below:

Advanced Characterization Techniques for In-Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. mt.commt.comista.ac.at Future research on this compound will increasingly rely on advanced in-situ characterization techniques to gain a deeper understanding of its synthesis and functionalization reactions. mt.commt.comista.ac.at

Spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for real-time reaction monitoring. mt.comfiveable.me These techniques can track the concentration changes of reactants, products, and intermediates by observing their characteristic vibrational frequencies. mt.comfiveable.me For example, the disappearance of the nitrile stretch in this compound and the appearance of new vibrational bands can be used to follow the progress of a reaction. fiveable.me

Nuclear magnetic resonance (NMR) spectroscopy is another valuable technique for in-situ analysis, providing detailed structural information about the species present in a reaction mixture. igi-global.com Mass spectrometry (MS) can also be adapted for online reaction monitoring, offering high sensitivity for the detection of reaction components. igi-global.comacs.org The development of ultrafast spectroscopy techniques is enabling the observation of chemical reactions on the femtosecond timescale, providing unprecedented insights into reaction dynamics. spectroscopyonline.com

The table below highlights key in-situ characterization techniques and their applications in studying reactions of this compound:

Characterization TechniqueInformation ObtainedApplication in Studying this compound
In-situ FTIR/Raman SpectroscopyReal-time concentration profiles of reactants, intermediates, and productsMonitoring reaction kinetics and identifying transient species mt.comfiveable.me
In-situ NMR SpectroscopyDetailed structural information of species in solutionElucidating reaction mechanisms and identifying intermediates igi-global.com
In-situ Mass SpectrometryMolecular weight information of reaction componentsSensitive detection of products and byproducts igi-global.comacs.org
Ultrafast SpectroscopyDynamics of chemical bond formation and breakingProbing the elementary steps of reaction mechanisms spectroscopyonline.com

Q & A

Q. What are the optimal synthetic routes for preparing 2-Chloro-4-fluoro-6-methylbenzonitrile in high purity? Discuss key intermediates and reaction conditions.

  • Methodological Answer : A stepwise halogenation and nitrile introduction strategy is recommended. Begin with a methyl-substituted benzene derivative, such as 2-methylphenol or toluene, and sequentially introduce substituents via electrophilic aromatic substitution (EAS). Chlorination at position 2 can be achieved using Cl₂/FeCl₃, followed by fluorination at position 4 via Balz-Schiemann reaction (using diazonium salts and HF). Finally, introduce the nitrile group via Rosenmund-von Braun reaction (CuCN/KCN with aryl halides). Monitor reaction progress using TLC and optimize conditions (temperature, stoichiometry) to minimize side products. Purify intermediates via recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret key spectral features?

  • Methodological Answer :
  • NMR : Use 19F^{19}\text{F} and 13C^{13}\text{C} NMR to distinguish fluorine and nitrile groups. The 1H^{1}\text{H} NMR will show splitting patterns from neighboring substituents (e.g., methyl protons at δ ~2.5 ppm, deshielded by adjacent Cl/F).
  • IR : A strong absorption band near ~2230 cm⁻¹ confirms the nitrile group.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and isotopic patterns for Cl (35Cl^{35}\text{Cl}/37Cl^{37}\text{Cl}) and F.
    For crystallographic confirmation, employ single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement, ensuring accurate positional parameters for heavy atoms like Cl and F .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when introducing multiple substituents (chloro, fluoro, methyl) on the benzonitrile core? Propose systematic approaches to optimize regioselectivity.

  • Methodological Answer : Conflicting yields often arise from steric hindrance and electronic effects. Use computational tools (DFT calculations) to predict substituent directing effects. For example, methyl groups are ortho/para-directing but sterically hinder adjacent positions. Fluorine’s electron-withdrawing nature may deactivate the ring, requiring harsher conditions. Optimize via:
  • Protecting Groups : Temporarily block reactive sites (e.g., silylation of hydroxyl intermediates).
  • Catalysts : Use Lewis acids (e.g., AlCl₃) to enhance EAS efficiency.
  • Sequential Reactions : Prioritize substituents with the strongest directing effects first. Validate intermediates at each step using GC-MS or HPLC .

Q. What crystallographic strategies (e.g., space group selection, refinement protocols) are recommended for determining the three-dimensional structure of this compound derivatives?

  • Methodological Answer : For SC-XRD:
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to resolve heavy atoms (Cl/F).
  • Refinement : Apply SHELXL with anisotropic displacement parameters for Cl and F. Address twinning or disorder using the TWIN/BASF commands in SHELX.
  • Validation : Check R-factor convergence (<5%) and validate geometry via PLATON. Compare bond lengths/angles with similar structures in the Cambridge Structural Database (CSD) .

Q. How does the electronic interplay between the chloro, fluoro, and methyl substituents influence the compound’s reactivity in cross-coupling reactions? Provide mechanistic insights supported by computational modeling.

  • Methodological Answer : The electron-withdrawing Cl and F groups reduce electron density on the aromatic ring, potentially slowing nucleophilic attacks but enhancing stability in Suzuki-Miyaura couplings. Methyl’s electron-donating effect may counteract this locally. Use DFT (Gaussian 16) to map electrostatic potential surfaces and identify reactive sites. Experimentally, employ Pd(PPh₃)₄ catalysts with aryl boronic acids, monitoring coupling efficiency via 19F^{19}\text{F} NMR to track fluorine’s role in stabilizing transition states .

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